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Compound of Interest

Compound Name: NAN-190 hydrobromide

Cat. No.: B1676930

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of NAN-190
hydrobromide in mice, a compound with significant research interest due to its dual action as
a potent 5-HT1A receptor antagonist and a state-dependent blocker of the Nav1.7 sodium
channel. This document outlines detailed protocols for various administration routes,

summarizes key quantitative data, and illustrates the compound's mechanisms of action
through signaling pathway diagrams.

Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for NAN-190.

Table 1: In Vitro Receptor and Channel Binding Affinity of NAN-190
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Target Assay Type Preparation Value Reference
) ) Hippocampal
5-HT1A Receptor  Schild Analysis KB=1.9nM [1]
Membranes
IC50 (inactivated
Navl.7 Sodium Whole-cell patch  Recombinant state) = Ten-fold 2]
Channel clamp cells more potent than
resting state
] Rat Cortical
al-Adrenoceptor  Functional Assay ] IC50 =0.16 nM [3]
Slices
Table 2: In Vivo Dose-Response Data for NAN-190 in Rodents
] Behavioral Administrat Observed
Species . Dose Range Reference
Test ion Route Effect
Elevated Intraperitonea  0.05 - 0.8 Anxiolytic-like
Mouse ] [4]
Plus-Maze [ (i.p.) mg/kg effect
) Decreased
Elevated Intraperitonea  2.5-10.0
Mouse ) locomotor [4]
Plus-Maze [ (i.p.) mg/kg o
activity
Significant
alleviation of
CFA-induced thermal
Rat Inflammatory Not Specified  Not Specified  hyperalgesia [2][5]
Pain and
mechanical
allodynia

Note: Specific pharmacokinetic data for NAN-190 hydrobromide in mice (Cmax, Tmax, half-

life, AUC) is not readily available in the public domain. Researchers are advised to conduct

pilot pharmacokinetic studies to determine these parameters for their specific experimental

conditions.
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Signaling Pathways and Mechanisms of Action

NAN-190 hydrobromide exerts its effects through two primary signaling pathways:

o 5-HT1A Receptor Antagonism: As an antagonist, NAN-190 blocks the binding of serotonin
(5-HT) to the 5-HT1A receptor. This G-protein coupled receptor is linked to an inhibitory G-
protein (Gi/o). Blockade of this receptor prevents the inhibition of adenylyl cyclase, thereby
maintaining levels of cyclic AMP (CAMP) and the activity of protein kinase A (PKA).[1][6]

e Navl.7 Sodium Channel Blockade: NAN-190 acts as a state-dependent blocker of the
Navl.7 voltage-gated sodium channel, which is crucial for pain signal transmission.[2][5] It
preferentially binds to the open or inactivated state of the channel, preventing the influx of
sodium ions and thereby inhibiting the propagation of action potentials in nociceptive
neurons.[2][7]

Nav1.7 Sodium Channel Pathway
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Caption: Signaling pathways of NAN-190 hydrobromide.

Experimental Protocols

Vehicle Preparation
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NAN-190 hydrobromide is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, it
is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it
with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final desired
concentration. The final concentration of DMSO should be kept to a minimum (ideally less than
5%) to avoid potential toxicity. It is crucial to perform a small pilot study to ensure the solubility
and stability of the final formulation and to observe for any adverse reactions in the animals.

Experimental Workflow for Administration

(Acclimatize Mice)
;
Grepare NAN-190 Solutior)
(Select Administration Route)
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Click to download full resolution via product page
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Caption: General experimental workflow for NAN-190 administration.

Protocol 1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and relatively simple method for systemic drug

administration in mice.

Materials:

NAN-190 hydrobromide solution

Sterile syringes (e.g., 1 mL)

Sterile needles (e.g., 25-27 gauge)

70% ethanol

Animal scale

Procedure:

Animal Handling and Restraint: Gently restrain the mouse by scruffing the neck and back to
expose the abdomen. The head should be tilted slightly downwards.

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to
prevent damage to the bladder and cecum.

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle
should penetrate the skin and the abdominal wall.

Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or blood) is
aspirated. If fluid is drawn, discard the syringe and prepare a new injection.

Injection: Slowly inject the NAN-190 solution. The maximum recommended injection volume
is typically 10 mL/kg.

Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor
the animal for any signs of distress.
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Protocol 2: Subcutaneous (s.c.) Injection

Subcutaneous injection allows for slower absorption compared to i.p. injection.

Materials:

NAN-190 hydrobromide solution

Sterile syringes (e.g., 1 mL)

Sterile needles (e.g., 25-27 gauge)

70% ethanol

Animal scale

Procedure:

Animal Handling and Restraint: Grasp the loose skin over the back of the neck (scruff) to
form a "tent."

e Injection Site: The injection site is the loose skin over the shoulders and back.
e Injection: Insert the needle into the base of the tented skin, parallel to the body.

o Aspiration: Gently pull back the plunger to ensure no blood is aspirated. If blood is present,
withdraw the needle and select a new site.

« Injection: Inject the solution into the subcutaneous space. The maximum recommended
volume per site is typically 5-10 mL/kg.

« Withdrawal and Monitoring: Withdraw the needle and gently massage the injection site to aid
dispersion. Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intravenous (i.v.) Injection (Tail Vein)

Intravenous injection provides the most rapid drug delivery and 100% bioavailability. This
technique requires more skill and practice.
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Materials:

NAN-190 hydrobromide solution

» Sterile syringes (e.g., 0.5 mL or insulin syringes)
o Sterile needles (e.g., 27-30 gauge)

» Mouse restrainer

e Heat lamp or warming pad

e 70% ethanol

Procedure:

» Animal Preparation: Place the mouse in a suitable restrainer to immobilize the tail. Warming
the tail with a heat lamp or warming pad will cause vasodilation of the lateral tail veins,
making them more visible and easier to access.

» Vein Identification: The two lateral tail veins are the preferred sites for injection.

« Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow
angle. The needle should be advanced a few millimeters into the vein.

o Confirmation: A successful cannulation is often indicated by a small amount of blood entering
the hub of the needle.

« Injection: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in
the vein, and the injection should be stopped immediately. The maximum recommended
bolus injection volume is typically 5 mL/kg.

o Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection
site with a sterile gauze pad to prevent bleeding.

» Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Protocol 4: Oral Gavage (p.o.)
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Oral gavage is used for precise oral administration of a substance.

Materials:

NAN-190 hydrobromide solution
Sterile gavage needles (flexible or rigid, with a ball tip; e.g., 20-22 gauge for adult mice)
Sterile syringes

Animal scale

Procedure:

Animal Handling and Restraint: Gently restrain the mouse by the scruff of the neck with the
head and body in a straight line to facilitate the passage of the gavage needle.

Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue
and along the side of the mouth towards the esophagus.

Passage into Esophagus: The needle should pass smoothly down the esophagus without
resistance. If resistance is met or the animal begins to struggle excessively, the needle may
be in the trachea. Do not force the needle. Withdraw and re-attempt.

Administration: Once the needle is in the correct position (the tip should be in the stomach),
slowly administer the solution. The maximum recommended gavage volume is typically 10
mL/kg.

Withdrawal: Gently withdraw the gavage needle.

Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or
discomfort.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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